![molecular formula C20H26N4O B2752732 8-(4-tert-butylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2189497-82-1](/img/structure/B2752732.png)
8-(4-tert-butylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(4-tert-butylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of bicyclic azabicyclooctanes and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 8-(4-tert-butylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is not fully understood. However, studies have shown that this compound acts as a potent inhibitor of the dopamine transporter (DAT). DAT is responsible for the reuptake of dopamine from the synaptic cleft, and inhibition of this transporter leads to an increase in dopamine levels in the brain. This increase in dopamine levels has been linked to the rewarding effects of drugs of abuse and is thought to play a role in addiction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-(4-tert-butylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane have been studied extensively. This compound has been shown to increase dopamine levels in the brain, which has been linked to the rewarding effects of drugs of abuse. Additionally, this compound has been shown to decrease the release of glutamate, an excitatory neurotransmitter, in the brain. This decrease in glutamate release has been linked to the potential therapeutic effects of this compound in the treatment of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 8-(4-tert-butylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane in lab experiments is its ease of synthesis. This compound is relatively easy and cost-effective to synthesize, making it an attractive option for scientific research. Additionally, this compound has shown promising results in various studies, making it a valuable tool for studying neurotransmitter release and addiction.
One of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic at high concentrations, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain studies.
Zukünftige Richtungen
There are several potential future directions for the use of 8-(4-tert-butylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane in scientific research. One potential direction is the further study of the mechanism of action of this compound. Understanding the mechanism of action of this compound may lead to the development of new therapeutic agents for the treatment of addiction.
Another potential direction is the development of new imaging agents for PET imaging. This compound has shown promising results as an imaging agent for PET imaging, and further research in this area may lead to the development of new imaging agents for various diseases.
Conclusion:
In conclusion, 8-(4-tert-butylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a compound that has shown promising results in various studies. This compound has potential applications in scientific research, including as a tool for studying neurotransmitter release, as a potential therapeutic agent for the treatment of addiction, and as a potential imaging agent for PET imaging. While there are limitations to using this compound in lab experiments, the ease of synthesis and promising results make it a valuable tool for scientific research. Future research in this area may lead to the development of new therapeutic agents and imaging agents for various diseases.
Synthesemethoden
The synthesis of 8-(4-tert-butylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane involves the use of a copper-catalyzed azide-alkyne cycloaddition reaction. This reaction is also known as the click reaction and is widely used in organic chemistry for the synthesis of various compounds. The reaction involves the reaction of an azide and an alkyne to form a triazole ring. The synthesis of this compound is relatively easy and cost-effective, making it an attractive option for scientific research.
Wissenschaftliche Forschungsanwendungen
The potential applications of 8-(4-tert-butylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane in scientific research are vast. This compound has shown promising results in various studies, including as a tool for studying neurotransmitter release, as a potential therapeutic agent for the treatment of addiction, and as a potential imaging agent for positron emission tomography (PET) imaging.
Eigenschaften
IUPAC Name |
(4-tert-butylphenyl)-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-20(2,3)15-6-4-14(5-7-15)19(25)24-16-8-9-17(24)13-18(12-16)23-11-10-21-22-23/h4-7,10-11,16-18H,8-9,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVWQSCVVJDISI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-tert-butylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-(3-methoxyphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2752649.png)

![5-methyl-N-[2-(4-methylphenyl)ethyl]-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2752653.png)
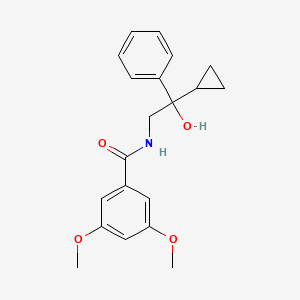
![[(3-bromophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B2752658.png)

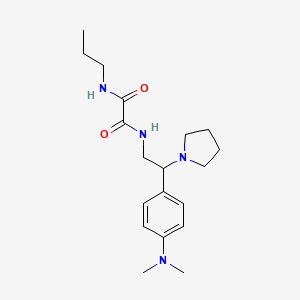
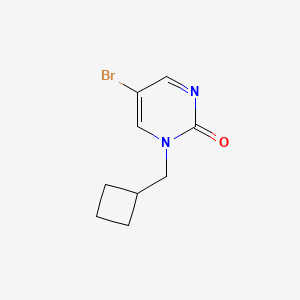
![N-[(2-Methylimidazo[1,2-a]pyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2752664.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2,4-dimethoxyphenyl)urea](/img/structure/B2752665.png)
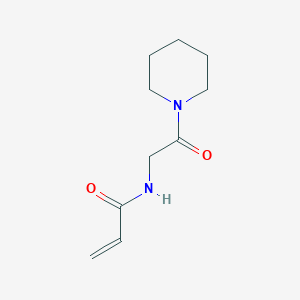
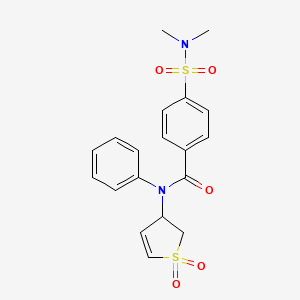
![2-[(1S)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2752671.png)
![(2-(Aminomethyl)bicyclo[2.2.2]octan-2-yl)methanol](/img/structure/B2752672.png)